An In-Depth Technical Guide to 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Tetralone Scaffold
5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic bicyclic ketone that has emerged as a valuable intermediate in the field of medicinal chemistry. Its rigid tetralone core, decorated with strategically placed bromo and fluoro substituents, offers a unique combination of physicochemical properties and synthetic handles. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of this compound, aiming to empower researchers in their drug discovery and development endeavors. The presence of both a bromine and a fluorine atom on the aromatic ring allows for selective functionalization, making it a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR). This compound is particularly relevant for the synthesis of novel therapeutic agents targeting a range of biological pathways.[1]
Physicochemical and Spectroscopic Properties
The inherent properties of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one are fundamental to its handling, characterization, and application in synthesis. Below is a summary of its key attributes.
| Property | Value | Source |
| CAS Number | 1260018-37-8 | [2] |
| Molecular Formula | C₁₀H₈BrFO | [1] |
| Molecular Weight | 243.07 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 320.8 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aliphatic ring would likely appear as multiplets in the upfield region, while the two aromatic protons would be doublets or doublet of doublets in the downfield region, with coupling constants characteristic of their ortho and meta relationships to each other and to the fluorine atom.
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¹³C NMR: The carbon NMR would display ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon would be the most downfield signal, typically around 190-200 ppm. The aromatic carbons would appear in the 110-160 ppm region, with their chemical shifts influenced by the bromo and fluoro substituents. The aliphatic carbons would be found in the upfield region.
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¹⁹F NMR: A single resonance would be expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic and aliphatic moieties, as well as C-Br and C-F stretching vibrations, would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one: A Proposed Route
A common and effective method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a corresponding γ-phenylbutyric acid. For 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, a plausible synthetic pathway would involve the preparation of 4-(3-bromo-5-fluorophenyl)butanoic acid followed by cyclization.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one.
Experimental Protocol (Representative)
Step 1: Synthesis of 4-(3-Bromo-5-fluorophenyl)-4-oxobutanoic acid
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To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride.
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Slowly add 3-bromo-5-fluorotoluene to the mixture, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Pour the reaction mixture onto crushed ice and acidify with concentrated HCl.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
Step 2: Synthesis of 4-(3-Bromo-5-fluorophenyl)butanoic acid
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The keto-acid from the previous step can be reduced via a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine hydrate and a strong base like potassium hydroxide).
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For the Clemmensen reduction, reflux the keto-acid with amalgamated zinc and concentrated hydrochloric acid.
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For the Wolff-Kishner reduction, heat the keto-acid with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol.
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After the reaction is complete, cool the mixture, acidify, and extract the product with an organic solvent.
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Purify the resulting butanoic acid derivative by recrystallization or column chromatography.
Step 3: Synthesis of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
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Heat the 4-(3-bromo-5-fluorophenyl)butanoic acid in polyphosphoric acid (PPA) or treat with a stronger acid catalyst like triflic acid (TfOH) at an elevated temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully pour the hot reaction mixture into ice water to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water, and dry.
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Purify the crude 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one stems from the reactivity of its functional groups: the ketone, the aryl bromide, and to a lesser extent, the aryl fluoride.
Reactivity of the Ketone:
The ketone functionality can undergo a wide range of standard transformations, including:
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Reduction: The ketone can be reduced to the corresponding alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can introduce a nitrogen-containing substituent.
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Wittig Reaction: Conversion of the ketone to an alkene is achievable using phosphorus ylides.
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Alpha-Functionalization: The α-carbon to the ketone can be halogenated or alkylated under appropriate basic or acidic conditions.
Reactivity of the Aryl Halides:
The aryl bromide is the more reactive of the two halogen substituents and is an excellent handle for palladium-catalyzed cross-coupling reactions. The aryl fluoride is generally less reactive, allowing for selective functionalization at the 5-position.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key cross-coupling reactions at the 5-bromo position.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the tetralone and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing diverse aromatic substituents.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of aniline derivatives.
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Heck Coupling: The Heck reaction can be employed to form carbon-carbon bonds with alkenes, leading to the synthesis of styrenyl and other alkenyl-substituted tetralones.
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Sonogashira Coupling: This reaction with terminal alkynes provides access to alkynyl-substituted tetralones.
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Stille Coupling: Carbon-carbon bond formation can also be achieved using organotin reagents.
The selective reactivity of the C-Br bond over the C-F bond under many palladium-catalyzed conditions is a key feature that allows for sequential functionalization of the aromatic ring, further enhancing the synthetic utility of this building block.
Applications in Drug Discovery
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to readily functionalize the 5- and 7-positions of the tetralone ring of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one makes it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. It has been primarily utilized in the research and development of novel compounds for:
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Central Nervous System (CNS) Disorders: The tetralone core is found in compounds targeting receptors and enzymes in the brain. The substituents at the 5- and 7-positions can be tailored to modulate properties such as receptor affinity, selectivity, and blood-brain barrier permeability.
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Inflammatory Diseases: By serving as a scaffold for the synthesis of enzyme inhibitors or receptor modulators, derivatives of this compound can be explored for their potential in treating inflammatory conditions.
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Oncology: The ability to generate a diverse range of derivatives makes this a useful platform for discovering novel anticancer agents.
Safety and Handling
While a specific safety data sheet for 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is not widely published, the hazard information for closely related compounds suggests that it should be handled with care.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/ eye protection/ face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place.
Conclusion
5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one represents a synthetically versatile and strategically important building block for modern medicinal chemistry. Its unique pattern of halogenation on a rigid bicyclic core provides a platform for the creation of diverse molecular architectures through well-established synthetic transformations. This guide has outlined its key properties, a plausible synthetic approach, its expected reactivity, and its potential applications in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the utility of such well-designed chemical building blocks will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
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MySkinRecipes. 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one. [Link]
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Pharmaffiliates. 5-Bromo-7-fluoro-1-tetralone. [Link]
